molecular formula C22H21N5O4S B12480208 5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole

Cat. No.: B12480208
M. Wt: 451.5 g/mol
InChI Key: MJHPRUIVMHSZIR-UHFFFAOYSA-N
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Description

5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is a complex organic compound that features a unique combination of functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The starting materials often include 2,3-dihydro-1,4-benzodioxin, 4-ethyl-4H-1,2,4-triazole, and 4-methoxyphenyl derivatives. The synthesis may involve the formation of intermediate compounds through reactions such as nucleophilic substitution, cyclization, and thiolation.

Industrial Production Methods

Industrial production of this compound would require optimization of reaction conditions to ensure high yield and purity. This may involve the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.

Scientific Research Applications

5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: The compound can be used as a building block in organic synthesis to create more complex molecules.

    Biology: It may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound could be investigated for its therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity, receptor agonism or antagonism, or modulation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazole
  • 3-(4-methoxyphenyl)-1,2,4-oxadiazole
  • 5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2,4-oxadiazole

Uniqueness

5-({[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole is unique due to its combination of functional groups, which may confer distinct chemical and biological properties. This uniqueness can make it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C22H21N5O4S

Molecular Weight

451.5 g/mol

IUPAC Name

5-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-1,2,4-triazol-3-yl]sulfanylmethyl]-3-(4-methoxyphenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C22H21N5O4S/c1-3-27-21(15-6-9-17-18(12-15)30-11-10-29-17)24-25-22(27)32-13-19-23-20(26-31-19)14-4-7-16(28-2)8-5-14/h4-9,12H,3,10-11,13H2,1-2H3

InChI Key

MJHPRUIVMHSZIR-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=NN=C1SCC2=NC(=NO2)C3=CC=C(C=C3)OC)C4=CC5=C(C=C4)OCCO5

Origin of Product

United States

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